Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate
CAS No.:
Cat. No.: VC13267496
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O3 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | ethyl 8-methoxy-4-(1-phenylethylamino)quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C21H22N2O3/c1-4-26-21(24)17-13-22-20-16(11-8-12-18(20)25-3)19(17)23-14(2)15-9-6-5-7-10-15/h5-14H,4H2,1-3H3,(H,22,23) |
| Standard InChI Key | XGDWFWAYKFMITO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C1NC(C)C3=CC=CC=C3)C=CC=C2OC |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1NC(C)C3=CC=CC=C3)C=CC=C2OC |
Introduction
Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound is characterized by its structural components, including an ethyl ester group, a methoxy group at the 8-position, and a (1-phenylethyl)amino group attached at the 4-position of the quinoline ring. Despite the lack of specific information on this exact compound in the provided search results, related quinoline derivatives have been studied extensively for their pharmacological properties.
Synthesis of Related Quinoline Derivatives
The synthesis of quinoline derivatives often involves multi-step reactions starting from simpler precursors. For example, ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate can be converted into its chloro derivative using phosphorus oxychloride, which then serves as a starting material for further modifications . The introduction of amino groups at specific positions can be achieved through nucleophilic substitution reactions with appropriate amines.
Biological Activities of Quinoline Derivatives
Quinoline derivatives have been explored for various biological activities, including:
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Antimalarial Activity: Quinoline-4-carboxamides have shown potent antimalarial activity by inhibiting translation elongation factor 2 in Plasmodium falciparum .
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Antibacterial Activity: Certain quinoline derivatives, such as 8-(fluorinated methoxy)-4-oxoquinoline-carboxylic acid derivatives, exhibit strong antibacterial properties .
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Anticancer Activity: Some quinoline-based compounds have demonstrated anticancer potential, although specific data on Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate is not available .
Research Findings and Future Directions
Given the lack of specific data on Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate, future research should focus on its synthesis, characterization, and biological evaluation. The compound's potential pharmacological activities could be explored through in vitro and in vivo studies, leveraging the known biological properties of related quinoline derivatives.
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